molecular formula C18H18N4O2 B3000315 N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide CAS No. 1797323-16-0

N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide

Cat. No.: B3000315
CAS No.: 1797323-16-0
M. Wt: 322.368
InChI Key: XOFXEFRHKNLBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with an oxolane (tetrahydrofuran) ring and at the 4-position with a benzamide group. The benzamide moiety is further modified with a pyrrole substituent at the para position.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(14-3-5-16(6-4-14)21-8-1-2-9-21)20-15-11-19-22(12-15)17-7-10-24-13-17/h1-6,8-9,11-12,17H,7,10,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFXEFRHKNLBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide involves several steps, typically starting with the preparation of the pyrazole and pyrrole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic routes include:

    Cyclization: This method involves the formation of the pyrazole ring through cyclization reactions, often using hydrazine derivatives and carbonyl compounds.

    Ring Annulation: This approach involves the annulation of the oxolane ring onto the pyrazole core.

    Direct C-H Arylation: This method involves the direct arylation of the pyrazole ring with the pyrrole moiety.

Chemical Reactions Analysis

N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrrole rings, using reagents like halogens or alkylating agents.

Scientific Research Applications

N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Carboxamide Derivatives

Compound Name Pyrazole Substituents Benzamide Modifications Key Functional Groups Potential Applications
N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide 1-Oxolan-3-yl, 4-benzamide 4-Pyrrol-1-yl Oxolane, pyrrole Agrochemical (inferred)
N-[3-chloro-1-(3-pyridyl)pyrazol-4-yl]-2-methylsulfonyl-propanamide 3-Chloro, 1-pyridyl, 4-propanamide Methylsulfonyl Pyridine, sulfonyl Pesticide
N-(1,1-dimethyl-2-methylsulfonyl-ethyl)-7-fluoro-2-(3-pyridyl)indazole-4-carboxamide Indazole core, pyridyl Fluoro, methylsulfonyl Indazole, pyridine Agrochemical
3-Amino-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one Pyrazole fused with imidazolone Phenyl, methylene Imidazolone Pharmaceutical (e.g., kinase inhibition)

Key Observations:

Substituent Diversity : The oxolane group in the target compound distinguishes it from analogs with pyridine (e.g., N-[3-chloro-1-(3-pyridyl)pyrazol-4-yl]-2-methylsulfonyl-propanamide) or sulfonyl groups. Oxolane may improve pharmacokinetic properties compared to bulkier or more polar substituents .

Benzamide Modifications : The para-pyrrole group contrasts with common electron-withdrawing groups (e.g., chloro, fluoro) in pesticidal carboxamides. Pyrrole’s electron-rich nature could alter binding affinity in biological targets .

Hypothetical Activity and Mechanism Insights

While direct activity data for This compound are unavailable, analogs from the European Patent Application (2023) suggest agrochemical applications. For example:

  • Cyclobutrifluram and flupentiofenox (listed in ) are sulfonyl-containing pesticides targeting nematodes or insects. The absence of sulfonyl groups in the target compound may indicate a novel mode of action.
  • The pyrrole substituent could interact with hydrophobic pockets in target enzymes, similar to how pyridine moieties in related compounds engage in hydrogen bonding .

Biological Activity

N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

The synthesis of this compound involves several key steps:

  • Formation of Pyrazole Ring : The pyrazole ring is typically formed through cyclization reactions using hydrazine derivatives and carbonyl compounds.
  • Annulation of Oxolane : The oxolane ring is then annulated onto the pyrazole core.
  • Direct C-H Arylation : This method facilitates the arylation of the pyrazole with the pyrrole moiety under specific conditions.

These reactions yield a compound characterized by its unique heterocyclic structure, which is essential for its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study on similar pyrazole derivatives showed broad-spectrum efficacy against various pathogens, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various assays, which demonstrate its ability to inhibit pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating specific signaling pathways .

The biological effects of this compound are believed to result from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, leading to reduced tumor growth.
  • Receptor Binding : It is hypothesized to bind to certain receptors that mediate inflammatory responses, thereby exerting anti-inflammatory effects .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into their potential applications:

StudyCompoundActivityFindings
10fAntifungalEC50 = 14.44 μg/mL against Botrytis cinerea
5IIcFungicideEC50 = 0.20 mg/L against Sclerotinia sclerotiorum
CelecoxibAnti-inflammatoryApproved drug with similar pyrazole structure

These findings highlight the promising nature of compounds within this chemical class, including this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide, and how can reaction conditions be tailored to improve yield?

  • Methodology : A common approach involves multi-step condensation reactions. For example, coupling a pyrazole-oxolane intermediate with a pyrrole-substituted benzamide precursor under reflux conditions (e.g., xylene, 25–30 hours with chloranil as an oxidizing agent) . Optimizing stoichiometry (e.g., 1:1.4 molar ratio of reactants) and using inert atmospheres (N₂) can reduce side reactions. Post-synthesis, column chromatography (chloroform:methanol, 3:1 v/v) and recrystallization (methanol or diethyl ether) are effective for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

  • Methodology :

  • NMR : Prioritize ¹H and ¹³C NMR to confirm the oxolane ring (δ ~3.5–4.5 ppm for -O-CH₂), pyrazole (δ ~7.5–8.5 ppm for aromatic protons), and benzamide carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
  • FTIR : Key bands include C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) for the amide group .

Q. What purification methods are most suitable post-synthesis?

  • Methodology : Recrystallization (methanol) is ideal for removing polar impurities, while column chromatography (silica gel, gradient elution with chloroform:methanol) resolves non-polar byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 in 9:1 chloroform:methanol) .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict the reactivity and stability of intermediates in the synthesis?

  • Methodology : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways and transition states. Software like Gaussian or ORCA can predict activation energies and optimize intermediates. For example, ICReDD’s approach combines reaction path searches with experimental validation to reduce trial-and-error .

Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental outcomes in the compound’s biological activity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate target binding (e.g., kinase domains) and compare with experimental IC₅₀ values. Adjust force fields (e.g., AMBER) for better accuracy .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers in biological assays. Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .

Q. How to design SAR studies to evaluate the role of the oxolane and pyrrole substituents in target binding?

  • Methodology :

  • Analog Synthesis : Replace oxolane with dioxane or tetrahydrothiophene to assess oxygen’s role. Modify pyrrole to pyridine or imidazole for electronic effects .
  • Biological Testing : Screen analogs against a panel of kinases (e.g., Abl, Src) using fluorescence polarization assays. Correlate substituent electronegativity with inhibition potency .

Q. What advanced analytical methods can confirm structural ambiguities?

  • Methodology :

  • X-ray Crystallography : Resolve stereochemistry (e.g., oxolane ring puckering) via single-crystal analysis (Mo Kα radiation, R factor <0.06) .
  • 2D NMR : NOESY or HSQC can clarify spatial proximity of pyrrole and benzamide groups .

Notes

  • Advanced methodologies prioritize integration of computational and experimental validation .
  • Contradictions in biological data require systematic reconciliation via orthogonal assays and statistical analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.